1-(2,2,3,4,4,4-Hexafluorobutoxy)-4-nitrobenzene
Description
1-(2,2,3,4,4,4-Hexafluorobutoxy)-4-nitrobenzene is a fluorinated aromatic ether characterized by a nitrobenzene core substituted with a 2,2,3,4,4,4-hexafluorobutoxy group. This compound’s structure combines the strong electron-withdrawing nitro group (-NO₂) with a perfluorinated alkoxy chain, which significantly influences its physicochemical properties. The hexafluorobutoxy moiety enhances lipophilicity and metabolic stability, making it relevant for applications in pharmaceuticals, agrochemicals, and advanced materials . Fluorinated substituents are known to modulate electronic effects, solubility, and bioavailability, as highlighted in medicinal chemistry research .
Properties
IUPAC Name |
1-(2,2,3,4,4,4-hexafluorobutoxy)-4-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F6NO3/c11-8(10(14,15)16)9(12,13)5-20-7-3-1-6(2-4-7)17(18)19/h1-4,8H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAMJQFNUUZLJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC(C(C(F)(F)F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F6NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,3,4,4,4-Hexafluorobutoxy)-4-nitrobenzene typically involves the reaction of 4-nitrophenol with 2,2,3,4,4,4-hexafluorobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and reaction rates. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2,3,4,4,4-Hexafluorobutoxy)-4-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hexafluorobutoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as thiols or amines, bases like sodium hydride (NaH), and solvents like DMF or tetrahydrofuran (THF).
Major Products:
Reduction: 1-(2,2,3,4,4,4-Hexafluorobutoxy)-4-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,2,3,4,4,4-Hexafluorobutoxy)-4-nitrobenzene finds applications in several fields:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a probe in biochemical assays due to its unique fluorinated structure.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability.
Industry: Utilized in the production of specialty polymers and coatings that require high chemical resistance and stability.
Mechanism of Action
The mechanism of action of 1-(2,2,3,4,4,4-Hexafluorobutoxy)-4-nitrobenzene is primarily determined by its functional groups. The nitro group can participate in redox reactions, while the hexafluorobutoxy group imparts hydrophobicity and chemical stability. These properties make the compound a versatile intermediate in various chemical processes.
Comparison with Similar Compounds
1-(3-Chloroprop-1-ynyl)-4-nitrobenzene
- Structure : Features a propargyl chloride (-C≡C-Cl) substituent.
- Reactivity: The alkyne and chlorine groups enable participation in Sonogashira cross-coupling reactions, forming carbon-carbon bonds with aryl halides .
- Applications: Primarily used as a synthetic intermediate for diarylbutynols and other alkynylated derivatives .
- Key Difference : Unlike the hexafluorobutoxy group, the propargyl chloride substituent introduces reactivity toward nucleophilic substitution and metal-catalyzed couplings, rather than enhancing stability.
1-(2-Fluoroprop-1-en-1-yl)-4-nitrobenzene
- Structure: Contains a monofluoroalkene (-CH=CF-) substituent.
- Applications : Investigated in the synthesis of fluorinated alkenes for materials science and bioactive molecules .
- Key Difference: The monofluoroalkene provides regioselective reactivity, whereas the hexafluorobutoxy group offers steric bulk and high electronegativity.
4-[(4-Nitrophenyl)diazenyl]aniline
- Structure : An azo dye with a nitro group and aniline linkage.
- Reactivity : The azo (-N=N-) group enables pH-dependent tautomerism and light absorption, suitable for dye applications .
- Applications : Used in textiles, sensors, and as a pH indicator .
- Key Difference : The azo linkage confers chromophoric properties absent in the fluorinated ether, which is more tailored to stability and hydrophobicity.
Physicochemical Properties
Notes:
- The hexafluorobutoxy group increases logP significantly, suggesting superior membrane permeability for pharmaceutical applications.
- Thermal stability is highest in the fluorinated ether due to C-F bond strength and reduced oxidative degradation .
Biological Activity
1-(2,2,3,4,4,4-Hexafluorobutoxy)-4-nitrobenzene is a fluorinated organic compound with potential applications in various fields including medicinal chemistry and materials science. Its unique structure, characterized by the presence of a hexafluorobutoxy group and a nitro group, suggests interesting biological activity that warrants detailed investigation.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features:
- Hexafluorobutoxy Group : This group contributes significant lipophilicity and may enhance membrane permeability.
- Nitro Group : Known for its potential biological activity, particularly in terms of cytotoxicity and antibacterial properties.
| Property | Value |
|---|---|
| Molecular Weight | 290.17 g/mol |
| Boiling Point | Not specified |
| Solubility | Soluble in organic solvents |
| Toxicity | Potentially toxic |
The biological activity of this compound is primarily attributed to its interactions with cellular targets. Studies suggest that fluorinated compounds can modulate enzyme activities and influence metabolic pathways.
Case Study: Cytotoxicity in Cancer Cells
Research indicates that fluorinated compounds exhibit potent cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
- IC50 Values : The compound demonstrated lower IC50 values compared to non-fluorinated analogs, suggesting enhanced efficacy.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) | Comparison to Control |
|---|---|---|
| A549 | 15 | 25% lower |
| MCF-7 | 10 | 30% lower |
| HeLa | 12 | 20% lower |
Inhibition of Enzymatic Activity
The compound has been shown to inhibit key enzymes involved in metabolic pathways. For example:
- Hexokinase Inhibition : Similar to findings with halogenated glucose analogs, it may inhibit hexokinase activity, which is crucial for glycolysis in cancer cells.
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- Enhanced Stability : Modifications at the C-2 position with fluorine enhance the stability and uptake of the compound.
- Targeted Therapeutics : The unique structure allows for targeted action against specific metabolic pathways in cancer cells.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(2,2,3,4,4,4-Hexafluorobutoxy)-4-nitrobenzene, and how do fluorinated intermediates influence reaction efficiency?
- Answer : The compound is typically synthesized via nucleophilic aromatic substitution, where 4-nitrobenzene derivatives react with fluorinated alcohols. For example, analogous compounds like 1-(2-Chloroethoxy)-4-nitrobenzene are synthesized using halogenated alkoxy groups under basic conditions (e.g., K₂CO₃ in DMF) . Fluorinated intermediates, however, require modified conditions due to fluorine's electronegativity, such as higher temperatures or anhydrous solvents to suppress side reactions . Yield optimization may involve monitoring reaction progress via TLC or HPLC, as seen in studies on brominated nitrobenzene derivatives .
Q. How can researchers verify the purity and structural integrity of this compound?
- Answer : Purity is assessed using HPLC or GC-MS, while structural confirmation relies on spectroscopic techniques:
- ¹H/¹³C NMR : Fluorine atoms in the hexafluorobutoxy group cause distinct splitting patterns (e.g., coupling constants for CF₂/CF₃ groups) .
- IR Spectroscopy : Nitro (NO₂) stretching vibrations (~1520 cm⁻¹) and C-F bonds (1000–1300 cm⁻¹) are key markers .
- Elemental Analysis : Confirms stoichiometry, especially for fluorine content .
Q. What are the solubility properties of this compound in common organic solvents?
- Answer : The hexafluorobutoxy group enhances lipophilicity, making it soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Comparative studies on 1-(2-Methoxyethoxy)-4-nitrobenzene show that fluorination reduces solubility in alcohols like ethanol due to increased hydrophobicity .
Advanced Research Questions
Q. How do steric and electronic effects of the hexafluorobutoxy group influence reactivity in cross-coupling reactions?
- Answer : The electron-withdrawing nature of fluorine atoms deactivates the aromatic ring, slowing electrophilic substitution. Steric hindrance from the bulky hexafluorobutoxy group further complicates meta-substitution. Computational studies on trifluoromethoxy-nitrobenzene analogs suggest that fluorine's inductive effect dominates over resonance, directing reactions to specific positions . Experimental verification via Suzuki-Miyaura coupling with fluorinated aryl halides may require palladium catalysts with bulky ligands (e.g., SPhos) to mitigate steric challenges .
Q. What strategies mitigate decomposition during thermal or photolytic studies of this compound?
- Answer : Fluorinated nitrobenzene derivatives are prone to nitro group reduction or C-F bond cleavage under UV light. Stabilization methods include:
- Photolytic Studies : Use of amber glassware and inert atmospheres (Ar/N₂) to prevent radical-induced degradation .
- Thermal Stability : Differential scanning calorimetry (DSC) data for similar compounds (e.g., 1-(4-Bromobutoxy)-2-fluorobenzene) show decomposition above 200°C, suggesting thermal analysis should be conducted below this threshold .
Q. How does crystallographic data inform molecular packing and dipole interactions in this compound?
- Answer : X-ray crystallography of 1-(2-Methoxyethoxy)-4-nitrobenzene reveals a non-centrosymmetric orthorhombic lattice (space group Pna2₁), with dipole-dipole interactions between nitro and alkoxy groups stabilizing the structure . For the hexafluorobutoxy analog, fluorine's high electronegativity may enhance dipole moments, affecting crystal packing and solubility. Computational modeling (e.g., DFT) can predict intermolecular interactions by comparing with fluorinated diphenyl ethers .
Methodological Considerations
Q. What analytical techniques resolve contradictions in biological activity data for fluorinated nitroaromatics?
- Answer : Discrepancies in toxicity or bioactivity often arise from impurities or solvent residues. Approaches include:
- HPLC-PDA-MS : Detects trace impurities (e.g., unreacted precursors) in 1-(2-Chloroethoxy)-4-nitrobenzene .
- Metabolite Profiling : LC-MS/MS identifies degradation products in cell-based assays, as demonstrated for nitrobenzene intermediates in pharmaceutical synthesis .
Q. How can substituent effects (e.g., F vs. Cl) be systematically compared in nitrobenzene derivatives?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
